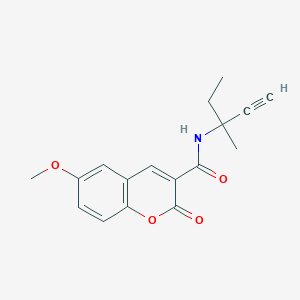![molecular formula C20H12Br2N2O5 B4297626 1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297626.png)
1-(2,4-dibromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Descripción general
Descripción
DBNO is a relatively new compound that has been synthesized for the purpose of studying its biological activities. It is a member of the dibenzoxazepine family and has been found to exhibit potential anti-inflammatory, anti-tumor, and anti-viral properties. Due to its unique chemical structure, DBNO has been the subject of several studies, and its potential applications in medicine and pharmacology are being explored.
Aplicaciones Científicas De Investigación
DBNO has been studied for its potential biological activities, including its anti-inflammatory, anti-tumor, and anti-viral properties. It has been found to exhibit potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. DBNO has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, DBNO has been found to exhibit anti-viral properties by inhibiting the replication of certain viruses.
Mecanismo De Acción
The mechanism of action of DBNO is not fully understood. However, it is believed that DBNO exerts its biological effects by interacting with various cellular pathways. For example, DBNO has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. DBNO has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
DBNO has been found to exhibit various biochemical and physiological effects. For example, DBNO has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. DBNO has also been shown to induce apoptosis in cancer cells, which can lead to cell death. Additionally, DBNO has been found to inhibit the replication of certain viruses, which can prevent viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBNO has several advantages for lab experiments. For example, it has been found to exhibit potent biological activities, which makes it a useful tool for studying cellular pathways and biological processes. Additionally, DBNO is a synthetic compound, which means that it can be easily synthesized and purified for use in experiments. However, there are also limitations to using DBNO in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on DBNO. For example, further studies are needed to fully understand its mechanism of action and how it interacts with various cellular pathways. Additionally, more research is needed to explore its potential applications in medicine and pharmacology. DBNO has been found to exhibit potential anti-inflammatory, anti-tumor, and anti-viral properties, and further studies are needed to determine its efficacy in treating various diseases. Finally, research is needed to explore the potential side effects of DBNO and to determine its safety for use in humans.
In conclusion, DBNO is a synthetic compound that has been of interest to researchers due to its potential biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, and its potential applications in medicine and pharmacology are being explored. The synthesis of DBNO is a complex process that requires expertise in organic chemistry, and its mechanism of action is not fully understood. However, DBNO has several advantages for lab experiments, including its potent biological activities. Further research is needed to fully understand its potential applications and to determine its safety for use in humans.
Propiedades
IUPAC Name |
7-(2,4-dibromophenoxy)-2-methyl-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2N2O5/c1-10-2-4-14-16(6-10)29-18-9-12(24(26)27)8-17(19(18)20(25)23-14)28-15-5-3-11(21)7-13(15)22/h2-9H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQWLXLOMPRTSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=C(C=C3OC4=C(C=C(C=C4)Br)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1-adamantyl)-4-[(4-chloro-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4297556.png)
![8-chloro-1-(2,4-dibromophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297562.png)
![ethyl 4-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)piperazine-1-carboxylate](/img/structure/B4297571.png)
![N-[2-(1-adamantyloxy)ethyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B4297576.png)
![4-{[(3-ethoxypropyl)amino]methylene}-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4297587.png)
![2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[3-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4297595.png)

![5-acetyl-2-amino-2,4-dimethoxy-4-methyl-3-oxabicyclo[3.1.0]hexane-1,6,6-tricarbonitrile](/img/structure/B4297604.png)
![N-[2-(1-adamantyl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B4297607.png)
![8-chloro-1-(4-methylphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4297634.png)
![2,5-dimethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4297640.png)

![ethyl 3-(2-chlorophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B4297650.png)